molecular formula C19H19N5O4 B10987306 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10987306
M. Wt: 381.4 g/mol
InChI Key: ORBVMXAJNDERIS-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole and pyrrolidine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of specific signaling cascades or activation of certain gene expressions .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N5O4/c1-27-15-7-3-2-6-14(15)17-20-19(23-22-17)21-18(26)12-9-16(25)24(10-12)11-13-5-4-8-28-13/h2-8,12H,9-11H2,1H3,(H2,20,21,22,23,26)

InChI Key

ORBVMXAJNDERIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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